molecular formula C11H8ClNO2 B1601106 2-Chloro-8-methoxyquinoline-3-carbaldehyde CAS No. 73568-28-2

2-Chloro-8-methoxyquinoline-3-carbaldehyde

Cat. No. B1601106
CAS RN: 73568-28-2
M. Wt: 221.64 g/mol
InChI Key: TWGAHTGLODITOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a chemical compound that has been the subject of various research studies . It is mainly used as solvents and is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes. They are also used in the manufacture of perfumes, solvents, and flavorings .


Synthesis Analysis

This compound can be synthesized through the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions . The carbaldehyde group is oxidized by the permanganate method and reduced with metallic sodium in methanol and ethanol .


Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde can be analyzed using various spectroscopic methods such as UV-Vis, IR, and NMR .


Chemical Reactions Analysis

The chemical reactions of 2-Chloro-8-methoxyquinoline-3-carbaldehyde are classified according to the reactivity of the chlorine atom and aldehydic group . Some of these reactions have been applied successfully to the synthesis of biologically important compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-8-methoxyquinoline-3-carbaldehyde can be analyzed using various techniques such as UV-Vis, IR, and NMR .

Scientific Research Applications

Organic Synthesis

  • Summary of Application : 2-Chloro-8-methoxyquinoline-3-carbaldehyde is used as a raw material in organic synthesis . It’s used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
  • Methods of Application : The aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions .
  • Results or Outcomes : The synthesis of these compounds leads to the creation of a variety of heterocyclic organic compounds of different classes having pharmacological activity .

Antibacterial Research

  • Summary of Application : 2-Chloro-8-methoxyquinoline-3-carbaldehyde derivatives have been synthesized and tested for their antibacterial activity .
  • Methods of Application : The carbaldehyde group was oxidized by the permanganate method and reduced with metallic sodium in methanol and ethanol .
  • Results or Outcomes : Most of the compounds displayed potent activity against two or more bacterial strains. For example, compounds 6 and 15 showed maximum activity against Pseudomonas aeruginosa .

Antioxidant Research

  • Summary of Application : The radical scavenging activity of these compounds was evaluated .
  • Methods of Application : The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picryl hydrazyl (DPPH) .
  • Results or Outcomes : All of them displayed moderate antioxidant activity, with compound 7 exhibiting the strongest activity .

Solvent Production

  • Summary of Application : This compound is mainly used as solvents . They are used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes .
  • Methods of Application : The specific methods of application in solvent production are not detailed in the source .
  • Results or Outcomes : The outcomes include the production of various industrial materials such as paints, plastics, synthetic resins, and dyes .

Perfume and Flavoring Manufacture

  • Summary of Application : 2-Chloro-8-methoxyquinoline-3-carbaldehyde is used in the manufacture of perfumes and flavorings .
  • Methods of Application : The specific methods of application in perfume and flavoring manufacture are not detailed in the source .
  • Results or Outcomes : The outcomes include the production of various perfumes and flavorings .

Antiviral Research

  • Summary of Application : Derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have shown antiviral activities .
  • Methods of Application : The specific methods of application in antiviral research are not detailed in the source .
  • Results or Outcomes : The outcomes include the discovery of compounds with potential antiviral activities .

Antimalarial Research

  • Summary of Application : Derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have shown antimalarial activities .
  • Methods of Application : The specific methods of application in antimalarial research are not detailed in the source .
  • Results or Outcomes : The outcomes include the discovery of compounds with potential antimalarial activities .

Anti-Inflammatory Research

  • Summary of Application : Derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have shown anti-inflammatory activities .
  • Methods of Application : The specific methods of application in anti-inflammatory research are not detailed in the source .
  • Results or Outcomes : The outcomes include the discovery of compounds with potential anti-inflammatory activities .

Antivirus Research

  • Summary of Application : Derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have shown antivirus activities .
  • Methods of Application : The specific methods of application in antivirus research are not detailed in the source .
  • Results or Outcomes : The outcomes include the discovery of compounds with potential antivirus activities .

properties

IUPAC Name

2-chloro-8-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGAHTGLODITOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501115
Record name 2-Chloro-8-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-methoxyquinoline-3-carbaldehyde

CAS RN

73568-28-2
Record name 2-Chloro-8-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled solution of lithium diisopropylamide mono(tetrahydrofuran), 1.5 M sol. in cyclohexane (25.82 mL, 38.73 mmol) in 72 mL of THF at −75° C. was added a solution of 2-chloro-8-methoxyquinoline (5.0000 g, 25.82 mmol) in 26 mL of THF dropwise over 35 min (10:00 am˜10:35 am) with stirring and keeping the temperature below −65° C. After 40 min, to the cooled mixture was added DMF (2.999 mL, 38.73 mmol) dropwise and the mixture was stirred at −72° C. for 30 min. After 30 min, the reaction was quenched with NH4Cl (20 mL) and partitioned between EtOAc (150 mL) and water (100 mL). The combined organic layers were washed with water (100 mL×1), brine (100 mL×2), dried over Na2SO4, filtered, and concentrated under reduced pressure to give a yellow solid. The yellow solid was purified by flash column chromatography on a silica gel column using 20% of EtOAc in hexane as eluent to give 2-chloro-8-methoxyquinoline-3-carbaldehyde as a yellow solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 10.38 (1H, s), 8.92 (1H, s), 7.79 (1H, dd, J=8.4, 1.0 Hz), 7.67 (1H, t, J=8.0 Hz), 7.44 (1H, dd, J=7.8, 1.2 Hz), 4.00 (3H, s); LC-MS (ESI) m/z 222.1 [M+H]+.
Quantity
0 (± 1) mol
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[Compound]
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sol.
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0 (± 1) mol
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25.82 mL
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5 g
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72 mL
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26 mL
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2.999 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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